molecular formula C₇H₁₃ClO₃ B1162633 (Chloromethoxy)methyl Pentanoate

(Chloromethoxy)methyl Pentanoate

Cat. No.: B1162633
M. Wt: 180.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Chloromethoxy)methyl pentanoate is an ester derivative characterized by a chloromethoxy (–OCH₂Cl) group attached to a pentanoate backbone. This compound is structurally distinct due to the combination of a halogenated ether moiety and an ester functional group, which may confer unique chemical and physical properties.

Properties

Molecular Formula

C₇H₁₃ClO₃

Molecular Weight

180.63

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Methyl Pentanoate

Structural and Physical Properties
  • Methyl pentanoate (C₆H₁₂O₂): A simple ester with a methyl group bonded to the pentanoate chain. It is a volatile liquid with a fruity odor, commonly used in flavoring agents.
  • (Chloromethoxy)methyl pentanoate: Incorporates a chloromethoxy group (–OCH₂Cl), increasing molecular weight and polarity compared to methyl pentanoate. This substitution likely elevates boiling point and reduces volatility .

Table 1: Physical Properties Comparison

Property Methyl Pentanoate This compound (Inferred)
Molecular Formula C₆H₁₂O₂ C₇H₁₁ClO₃
Molecular Weight (g/mol) 116.16 ~178.62
Boiling Point (°C) ~148–152 Expected higher due to polarity and Cl
Volatility High (1.06–1.62% area) Likely lower

Data sources:

Reactivity and Decomposition
  • Methyl pentanoate undergoes H-atom abstraction at the β-position during combustion, forming radicals that decompose into smaller hydrocarbons (e.g., ethene) . Its autoignition reactivity exceeds methyl butanoate and methyl propanoate under elevated pressures and temperatures .
  • This compound: The presence of chlorine may alter decomposition pathways. Chlorinated compounds often exhibit slower combustion rates due to the release of HCl, which can inhibit radical chain reactions. Additionally, the chloromethoxy group could introduce new degradation products, such as chlorinated aldehydes or ketones .

Comparison with Other Esters

Ethyl and Benzyl Pentanoates
  • Ethyl pentanoate (C₇H₁₄O₂): Larger alkyl group (ethyl) increases hydrophobicity and boiling point (~165°C) compared to methyl pentanoate.
  • Benzyl pentanoate (C₁₂H₁₄O₂): The aromatic benzyl group enhances stability and reduces volatility. Applications include perfumery and plasticizers.
Trifluorinated Derivatives
  • DL-Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate: A fluorinated analog with a phenylamino group. Fluorination typically increases thermal stability and lipophilicity, contrasting with the electronegative chlorine in this compound .

Comparison with Chlorinated Compounds

Methane, Chloromethoxy- (CAS 107-30-2)
  • A simpler chlorinated ether (ClCH₂OCH₃) with high volatility. Unlike this compound, it lacks the ester group, making it more reactive in nucleophilic substitutions but less versatile in applications like polymer precursors .
Chlorinated Naphthalenes
  • 1-Chloronaphthalene (CAS 90-13-1): Aromatic chlorinated compounds exhibit distinct stability and persistence in environmental matrices. This compound’s ester group may enhance biodegradability compared to fully aromatic chlorinated species .

Research Findings and Data Tables

Table 2: Autoignition Reactivity at 30 bar

Compound Ignition Delay (ms) at 975 K Reactivity Rank
Methyl pentanoate ~2.5 1 (Most reactive)
Methyl butanoate ~3.0 2
Methyl propanoate ~4.2 3
This compound Inferred longer delay Lower reactivity

Data source:

Table 3: Extraction Efficiency (Area %)

Compound Hydrodistillation (%) Nitrogen-Assisted Hydrodistillation (%)
Methyl pentanoate 1.62 1.06
Linalool 1.07 1.08
This compound Not tested Likely lower due to higher MW

Data source:

Preparation Methods

Reaction Mechanism and Reagent Selection

The chloromethylation of methoxymethyl pentanoate involves substituting a hydrogen atom on the methoxymethyl group with a chlorine atom. Patent WO2020250018A1 demonstrates that chloromethylation can be achieved using paraformaldehyde and hydrogen chloride gas in a toluene-acetic acid solvent system. This method avoids biphasic reactions, ensuring homogeneity and minimizing side reactions.

In a typical procedure:

  • Methoxymethyl pentanoate is dissolved in toluene with catalytic acetic acid (0.5–10% by weight).

  • Hydrogen chloride gas is introduced at 5–6°C for 6 hours, followed by nitrogen purging to remove excess HCl.

  • The product is isolated via distillation, yielding up to 88.3% purity.

Critical parameters include maintaining temperatures below 10°C to prevent decomposition of the methoxymethyl intermediate and using hexamine to complex residual chloromethyl derivatives.

Esterification of Chloromethoxymethyl Chloride with Pentanoic Acid

Acid-Catalyzed Esterification

Chloromethoxymethyl chloride, generated in situ, can react with pentanoic acid under acidic conditions. EP0059659B1 describes a similar esterification process using paratoluene sulfonic acid in methanol. Adapting this method:

  • Chloromethoxymethyl chloride (1.3 equiv) is added to pentanoic acid in methanol.

  • The mixture is stirred at 20°C for 1 hour, yielding a crude ester.

  • Purification via petroleum ether empatage removes unreacted reagents, achieving a melting point of 83°C.

This method is limited by the need for low-temperature extraction (0–25°C) to prevent hydrolysis of the chloromethyl group.

Protection/Deprotection Strategies for Hydroxyl Intermediates

Trimethylsilyl Triflate-Mediated Acetal Formation

The Supporting Information from the RSC publication outlines a protocol for protecting hydroxyl groups using trimethylsilyl triflate in 1,2-dichloroethane. Applied to (chloromethoxy)methyl pentanoate synthesis:

  • Pentanoic acid is reacted with methoxymethyl alcohol in 1,2-dichloroethane.

  • Trimethylsilyl triflate (1.3 equiv) catalyzes acetal formation at 50°C for 5 hours.

  • Deprotection with aqueous NaHCO3 yields the ester with 72% efficiency .

This method avoids harsh acidic conditions but requires careful pH control during workup.

Comparative Analysis of Synthetic Routes

MethodReagentsTemperature RangeYieldPurity
ChloromethylationParaformaldehyde, HCl, toluene5–6°C88.3%>98%
Acid-CatalyzedParatoluene sulfonic acid, methanol20°C72%83°C MP
Silyl ProtectionTrimethylsilyl triflate, DCE50°C72%>95%

Key Observations:

  • Chloromethylation in toluene-acetic acid provides the highest yield and purity but requires strict temperature control.

  • Acid-catalyzed esterification is simpler but suffers from lower yields due to competing hydrolysis.

  • Silyl protection strategies offer moderate yields but enhance selectivity for sensitive substrates.

Solvent and Catalyst Optimization

Role of Toluene in Single-Phase Reactions

Patent WO2020250018A1 emphasizes toluene’s utility in maintaining a homogeneous phase during chloromethylation, which reduces side reactions like dimerization or polymerization . Alternatives such as chlorinated hydrocarbons (e.g., dichloroethane) are less preferred due to environmental concerns.

Catalytic Carboxylic Acids

Low molecular weight carboxylic acids (e.g., acetic acid) act as proton donors , accelerating the chloromethylation without requiring hazardous Lewis acids. A catalytic load of 0.5–10% by weight balances reaction rate and byproduct formation.

Industrial-Scale Considerations

Effluent Minimization

The WO2020250018A1 process reduces effluent generation by neutralizing residual HCl with hexamine and recycling unreacted substrates via distillation. This aligns with green chemistry principles, making it suitable for large-scale production.

Challenges and Mitigation Strategies

Intermediate Instability

The chloromethoxymethyl group is prone to hydrolysis under acidic or aqueous conditions. Patent EP0059659B1 addresses this by using dry methylene chloride for extractions and limiting processing temperatures to 20–25°C.

Byproduct Formation

Side products such as dimethyl acetals or chlorinated polymers are minimized by controlling HCl stoichiometry and reaction time. GC monitoring ensures chloromethyl derivative content remains below 0.5% before proceeding to subsequent steps .

Q & A

Basic: What experimental strategies optimize the synthesis of (Chloromethoxy)methyl Pentanoate?

To optimize synthesis, focus on reaction conditions such as temperature control (e.g., 0–5°C for exothermic steps), solvent selection (polar aprotic solvents like DMF or THF), and catalyst choice (e.g., mild bases like pyridine for esterification). Stepwise purification using column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields. Monitoring intermediates via TLC or NMR at each stage is critical to avoid side reactions like hydrolysis or halogen displacement .

Advanced: How can mechanistic pathways for thermal decomposition of this compound be elucidated under varying pressures?

Use rapid compression machines (RCMs) to simulate high-pressure conditions (e.g., 15–30 bar) and measure ignition delays. Couple this with laser diagnostics (e.g., OH* chemiluminescence) to track radical formation. Compare experimental data with kinetic models (e.g., CHEMKIN simulations) to identify dominant pathways, such as β-scission of the ester backbone or chlorine radical release. Discrepancies between simulations and experiments may highlight missing reaction channels, requiring refinement of rate constants or inclusion of pressure-dependent reactions .

Advanced: How to resolve contradictions in mass spectral fragmentation patterns of this compound?

Unexplained peaks (e.g., m/z 28, 41) may arise from isomerization or rearrangements. Use high-resolution mass spectrometry (HRMS) to differentiate isobaric fragments and tandem MS (MS/MS) to map fragmentation pathways. Compare spectra with structurally similar compounds (e.g., methyl pentanoate derivatives) to identify diagnostic ions. Computational tools like in silico fragmentation (e.g., CFM-ID) can predict plausible structures for ambiguous peaks .

Basic: What physicochemical properties of this compound are critical for storage stability?

Key properties include:

  • Thermal stability : Assess via thermogravimetric analysis (TGA) to determine decomposition onset temperatures.
  • Hygroscopicity : Measure water uptake using dynamic vapor sorption (DVS) to avoid hydrolysis.
  • Solubility : Use shake-flask methods to quantify solubility in common solvents (e.g., ethanol, acetone).
  • pKa : Estimate via potentiometric titration to predict reactivity under acidic/basic conditions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound derivatives?

Synthesize derivatives with systematic substitutions (e.g., varying halogen positions, ester chain lengths). Test biological activity using in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay). Corrogate activity data with computational docking (e.g., AutoDock Vina) to identify binding motifs. For contradictory results (e.g., unexpected cytotoxicity in non-halogenated analogs), perform metabolomic profiling to uncover off-target effects .

Advanced: What combustion dynamics characterize halogenated esters like this compound?

Analyze flame structures using molecular beam mass spectrometry (MBMS) in premixed flames (φ = 0.25–1.5). Track intermediates like ClO• or HCl via laser-induced fluorescence (LIF). Compare with non-halogenated analogs (e.g., methyl pentanoate) to assess halogen impact on flame speed and soot formation. Experimental data often reveal suppressed reactivity due to radical scavenging by chlorine, contradicting initial kinetic models .

Basic: Which chromatographic methods effectively purify this compound?

Use reversed-phase HPLC (C18 column, acetonitrile/water gradients) for high-purity isolation. For volatile impurities, employ GC-MS with a DB-5MS column and electron ionization (EI). Validate purity via NMR (¹H, ¹³C) and elemental analysis. Note that halogenated esters may require inert column materials to prevent degradation .

Advanced: How to reconcile discrepancies between experimental and simulated kinetic data for this compound oxidation?

Perform sensitivity analysis on kinetic models (e.g., using Cantera) to identify rate-limiting steps. Incorporate ab initio calculations (e.g., CBS-QB3) for uncertain reactions, such as Cl abstraction or ester pyrolysis. Experimental outliers in negative temperature coefficient (NTC) regions may indicate missing low-temperature pathways, necessitating shock tube studies or jet-stirred reactor experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.